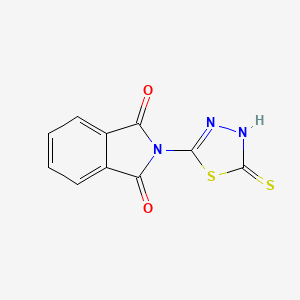

![molecular formula C21H31NO3 B5507568 (4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)

(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of octahydro-1H-benzofuro[3,2-e]isoquinoline derivatives, which share a core structure with the compound , has been explored through oxidative phenolic coupling reactions. These reactions have shown success in coupling various phenolic compounds, although some limitations exist with certain isoquinoline precursors (Ajao, Bird, & Chauhan, 1985). Additionally, the synthesis of cis-4a(S),8a(R)-perhydro-6(2H)-isoquinolinones from quinine demonstrates the feasibility of deriving complex isoquinolinone structures, which could be related to the synthesis pathway of the target compound (Hutchison et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds often involves intricate arrangements of atoms and bonds. For example, the stereochemistry and configurational assignments of related compounds have been elucidated through NMR spectral interpretations, providing insights into the possible molecular geometry of the compound (Bruderlein, Humber, & Pelz, 1974).

Chemical Reactions and Properties

Chemical reactions involving octahydro-isoquinoline derivatives are complex. The electron impact-induced water elimination from hydroxyamides of related structures demonstrates the intricate reactions these molecules can undergo, hinting at the reactive nature of the compound (Steiner, Schumann, & Naumann, 1983).

Physical Properties Analysis

The physical properties of such compounds can be inferred from related studies. For instance, the crystal structures of related isoquinoline carboxamides reveal aspects of molecular conformation, hydrogen bonding, and other physical interactions that could be relevant to the compound (Cunico et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be deduced from studies on similar compounds. For example, the synthesis and thermal rearrangement of 4aH-benzocycloheptenes provide insights into the chemical behavior and potential reactivity pathways that might be applicable to the compound of interest (Bradbury, Gilchrist, & Rees, 1982).

Applications De Recherche Scientifique

Stereochemical Studies and Saturated Heterocycles

Research into the stereochemical properties and synthesis of saturated heterocycles has led to insights into the N → O acyl migration and the conversion of benzoyl derivatives into tetrahydro and azetoisoquinolines. These compounds' structures have been elucidated through X-ray diffraction and NMR spectroscopy, highlighting their potential in developing new chemical entities (Bernáth et al., 1986).

Liquid-Crystalline Compounds

The synthesis of [1,1′‐biisoquinoline]-4,4′‐diol derivatives and their application in creating potential liquid-crystalline compounds have been explored. These derivatives serve as precursors for further O-functionalized biisoquinoline derivatives, suggesting their utility in developing new materials with unique physical properties (Kapatsina et al., 2009).

Synthesis of Anticancer Agents

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been investigated, focusing on derivatives with potent cytotoxic activities. These studies underscore the relevance of isoquinoline derivatives in developing novel anticancer drugs, demonstrating the structural versatility and pharmacological potential of these compounds (Redda et al., 2010).

Aggregation Enhanced Emission

Research into the photophysical properties of 1,8-naphthalimide-based compounds, including their aggregation-enhanced emission in solid-state and nanoaggregate forms, reveals the potential application of these compounds in optoelectronic devices and sensors. The studies highlight the role of intermolecular interactions in tuning the materials' emission properties (Srivastava et al., 2016).

Corrosion Inhibition

The synthesis of new organic compounds combining 8-hydroxyquinoline and benzimidazol-2-one units for corrosion inhibition in hydrochloric acid media showcases the chemical versatility of isoquinoline derivatives. These compounds offer promising applications in protecting metals against corrosion, demonstrating the broader utility of isoquinoline derivatives in materials science (Faydy et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(4aS,8aS)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-20(2,24)11-9-16-6-5-7-17(14-16)19(23)22-13-12-21(25)10-4-3-8-18(21)15-22/h5-7,14,18,24-25H,3-4,8-13,15H2,1-2H3/t18-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYSOPQCQLPDIP-RXVVDRJESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC3(CCCCC3C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC[C@]3(CCCC[C@H]3C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)